Diethyl (4-Amino-3-pyridyl)phosphonate
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Overview
Description
Diethyl (4-Amino-3-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-Amino-3-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-pyridinecarboxaldehyde with diethyl phosphite in the presence of a catalyst. This reaction typically proceeds under mild conditions and yields the desired product in good yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-Amino-3-pyridyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl (4-Amino-3-pyridyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which diethyl (4-amino-3-pyridyl)phosphonate exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphonate group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (3-Amino-4-pyridyl)phosphonate
- Diethyl (4-Chlorophenyl)phosphonate
- Diethyl (4-Methoxyphenyl)phosphonate
Uniqueness
Diethyl (4-Amino-3-pyridyl)phosphonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its amino group at the 4-position and the phosphonate group at the 3-position make it particularly effective in certain reactions and applications compared to its analogs .
Properties
Molecular Formula |
C9H15N2O3P |
---|---|
Molecular Weight |
230.20 g/mol |
IUPAC Name |
3-diethoxyphosphorylpyridin-4-amine |
InChI |
InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)9-7-11-6-5-8(9)10/h5-7H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
AJLSPLJOBJFRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CN=C1)N)OCC |
Origin of Product |
United States |
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